Nevadensin

描述

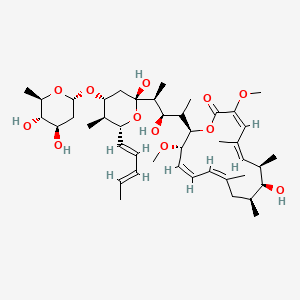

新伐登辛,又名5,7-二羟基-6,8,4’-三甲氧基黄酮,是一种天然存在的生物活性黄酮类化合物。 它最初从艾菊属植物中分离出来,之后在各种药用植物中被发现。 新伐登辛展现出广泛的生物活性,包括降压、抗结核、抗菌、抗炎、抗肿瘤和抗癌特性 .

科学研究应用

新伐登辛在科学研究中具有众多应用:

化学: 由于其多种生物活性,被用作药物发现中的先导化合物。

生物学: 研究其对细胞过程和酶抑制作用的影响。

医学: 研究其对癌症、结核病和炎症等疾病的潜在治疗效果。

工业: 用于开发药物和保健食品

作用机制

新伐登辛通过各种分子靶点和途径发挥作用:

酶抑制: 抑制人类羧酸酯酶1等酶,该酶在药物代谢中起作用。

DNA 相互作用: 与DNA拓扑异构酶相互作用,导致癌细胞的DNA损伤和凋亡。

6. 与相似化合物的比较

新伐登辛因其特定的生物活性和分子相互作用而成为黄酮类化合物中的独特存在。 相似的化合物包括:

槲皮素: 另一种具有抗氧化和抗炎特性的黄酮类化合物。

山奈酚: 以其抗癌和心脏保护作用而闻名。

木犀草素: 展现出抗炎和神经保护活性.

生化分析

Biochemical Properties

Nevadensin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with Glucose-regulated protein 78 (GRP78), a protein that is frequently and highly expressed in various human malignancies . GRP78 protects cancer cells against apoptosis induced by multifarious stresses, particularly endoplasmic reticulum stress (ER stress) . The inhibition of GRP78 expression or activity could enhance apoptosis induced by anti-tumor drugs or compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly suppress proliferation and induce apoptosis of liver cancer cells . This compound-treated liver cancer cells showed an extensively distended and dilated endoplasmic reticulum lumen . Moreover, the levels of the ER stress hallmark GRP78 and UPR hallmarks (e.g., IRE1α and CHOP) were significantly increased in response to this compound treatment in liver cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the regulation of the Hippo signaling pathway . This compound notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . These results indicated that this compound might exert its anti-HCC activity through the Hippo-ON mechanism .

Dosage Effects in Animal Models

This compound has been shown to produce significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . It also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It has been shown to regulate multiple functional signaling pathways associated with cancer including Hippo signaling .

准备方法

合成路线和反应条件: 新伐登辛可以通过多种化学路线合成。 一种常见的方法包括使用碘甲烷在碳酸钾等碱的存在下对5,7-二羟基黄酮进行甲基化。 反应通常在丙酮或二甲基亚砜等溶剂中于升高的温度下进行 .

工业生产方法: 新伐登辛的工业生产通常涉及从天然来源中提取。 收获像尖叶过路黄这样的植物,然后使用乙醇或甲醇等溶剂提取该化合物。 然后通过柱色谱等技术纯化提取物以分离新伐登辛 .

化学反应分析

反应类型: 新伐登辛会发生各种化学反应,包括:

氧化: 新伐登辛可以被氧化形成醌类。

还原: 还原反应可以将新伐登辛转化为相应的二氢黄酮。

常见试剂和条件:

氧化: 高锰酸钾或过氧化氢等试剂。

还原: 硼氢化钠或氢化铝锂等试剂。

取代: 在催化剂存在下,卤素或亲核试剂等试剂.

主要产物:

氧化: 醌类。

还原: 二氢黄酮。

取代: 根据所用试剂的不同,各种取代黄酮.

相似化合物的比较

Nevadensin is unique among flavonoids due to its specific biological activities and molecular interactions. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anti-cancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

This compound stands out due to its selective inhibition of human carboxylesterase 1 and its potent anti-tubercular and anti-cancer activities .

属性

IUPAC Name |

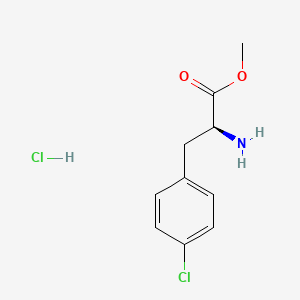

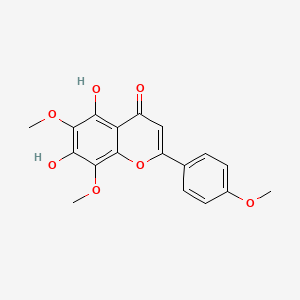

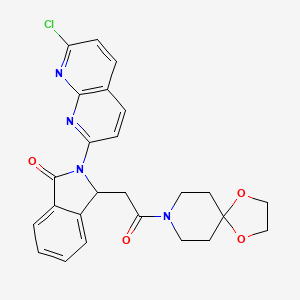

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of nevadensin?

A1: this compound has been shown to interact with various molecular targets, including:

- Sulfotransferases (SULTs): this compound acts as a potent inhibitor of SULT enzymes, particularly those involved in the bioactivation of alkenylbenzenes like estragole. [, , ] This inhibition reduces the formation of carcinogenic metabolites and DNA adducts. [, ]

- c-Kit Receptors: this compound downregulates the expression of c-Kit receptors on mast cells. [] This downregulation is associated with the suppression of mast cell proliferation and the alleviation of food allergic responses in mice. []

- Nrf2 Signaling Pathway: Recent studies indicate that this compound promotes the degradation of Nrf2, a transcription factor involved in antioxidant responses. [] This degradation leads to the accumulation of reactive oxygen species (ROS) and induces ferroptosis, a form of regulated cell death, in colorectal cancer cells. []

Q2: How does this compound’s inhibition of SULTs impact the metabolism of alkenylbenzenes?

A2: By inhibiting SULTs, this compound specifically targets the bioactivation pathway of alkenylbenzenes like estragole. This inhibition leads to a decrease in the formation of 1'-sulfooxyestragole, the ultimate carcinogenic metabolite of estragole, thereby potentially reducing the risk of liver cancer. [, ] Notably, this compound does not inhibit the detoxification pathways of 1'-hydroxyestragole, allowing for its clearance through glucuronidation and oxidation. []

Q3: What is the significance of this compound's effect on c-Kit receptors in the context of allergies?

A3: c-Kit receptors play a crucial role in the development and function of mast cells, which are key players in allergic reactions. By downregulating c-Kit expression, this compound inhibits mast cell proliferation, promotes their apoptosis, and reduces the release of allergic mediators like histamine and β-hexosaminidase. [] This suggests a potential therapeutic role for this compound in managing food allergies.

Q4: How does this compound induce ferroptosis in cancer cells?

A4: this compound promotes ferroptosis in colorectal cancer cells by facilitating the degradation of the Nrf2 protein. [] Nrf2 typically protects cells from oxidative stress by upregulating antioxidant defenses. By promoting Nrf2 degradation, this compound disrupts these defenses, leading to ROS accumulation and subsequent ferroptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol. [, ]

Q6: Which spectroscopic techniques are commonly employed for the structural characterization of this compound?

A6: Various spectroscopic methods are used to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and characterize its chromophores. []

- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

Q7: What analytical techniques are used to quantify this compound in various matrices?

A7: Several analytical methods are employed for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC) coupled with various detectors:

- UV detection (HPLC-UV): Widely used for its simplicity and sensitivity. [, , , , ]

- Chemiluminescence detection (HPLC-CL): Offers high sensitivity and selectivity. []

- Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of this compound even in complex matrices like plasma. []

- Capillary Electrophoresis (CE): Offers a rapid and efficient alternative to HPLC for the separation and quantification of this compound. [, ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Research on the pharmacokinetics of this compound is limited but suggests:

- Absorption: The oral bioavailability of this compound appears to be low. [] While absorption from aqueous solutions is relatively faster compared to suspensions, the overall bioavailability remains low. []

- Distribution: Following intravenous administration, this compound exhibits rapid distribution, with the highest concentrations found in the liver and plasma. []

- Metabolism: this compound undergoes rapid and extensive metabolism in rats and mice. [] Identified metabolites include this compound glucuronide, sulfate, and a more polar metabolite with a similar flavonoid structure. []

- Excretion: this compound is excreted in urine, bile, and feces. []

Q9: What is the relationship between the plasma concentration of this compound and its hypotensive effect?

A9: Studies in dogs have shown a direct correlation between the plasma level of this compound and its hypotensive effect. [] The hypotensive effect parallels the plasma concentration during intravenous infusion, and the maximum effect observed in each animal correlates closely with its corresponding plasma level. []

Q10: What is the safety profile of this compound?

A10: While this compound is generally considered safe for consumption as a constituent of various herbs and spices, detailed toxicological studies are limited. [, ] Further research is needed to comprehensively evaluate its potential toxicity, adverse effects, and long-term safety profile.

Q11: What are the potential applications of this compound based on its observed biological activities?

A11: The diverse biological activities of this compound suggest potential applications in various fields:

- Cancer Prevention: Its potent inhibition of SULT-mediated bioactivation of carcinogenic alkenylbenzenes, along with its ability to induce ferroptosis in cancer cells, highlights its potential as a chemopreventive agent. [, , ]

- Allergy Management: The ability of this compound to suppress mast cell activation and alleviate food allergic responses in mice suggests its potential use in developing therapies for allergic diseases. []

- Antimicrobial Agent: this compound exhibits antibacterial activity against various bacteria, including Streptococcus mutans and Streptococcus sanguinis, indicating potential applications in oral health. [, ]

- Cardiovascular Health: this compound possesses hypotensive properties, attributed to both central and peripheral mechanisms, suggesting potential applications in managing hypertension. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)